molecular formula C19H19N5O4S B2605094 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105207-63-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2605094
CAS RN: 1105207-63-3
M. Wt: 413.45
InChI Key: MITXCCAUKNHRFB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity Research has demonstrated the synthesis of novel compounds with significant antitumor activity. For instance, a study by Albratty, El-Sharkawy, and Alam (2017) explored the synthesis of various heterocyclic compounds, including thiophene, pyrimidine, and coumarin derivatives. These compounds showed promising inhibitory effects on different cancer cell lines, with some exhibiting inhibitory effects comparable to doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).

Heterocyclic Syntheses via Cascade Reactions A study by Schmeyers and Kaupp (2002) presented the synthesis of various heterocyclic compounds through one-pot cascade reactions, starting from thioureido-acetamides. This methodology showcased the efficient synthesis of imidazo[1,2-c]pyrimidines and other heterocycles with potential biological activities (Schmeyers & Kaupp, 2002).

Anti-inflammatory Activity and Molecular Docking Studies The design, synthesis, and evaluation of novel compounds for anti-inflammatory activity and p38α MAP kinase inhibition were explored by Tariq et al. (2018). They found that certain compounds exhibited significant in vitro and in vivo anti-inflammatory activities, along with a good safety profile (Tariq, Kamboj, Alam, & Amir, 2018).

Insecticidal Assessment Against Spodoptera Littoralis Fadda et al. (2017) investigated the insecticidal potential of novel heterocyclic compounds against the cotton leafworm, Spodoptera littoralis. Their findings suggested the effectiveness of these compounds as insecticidal agents, opening avenues for agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Activities The synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus were conducted by Rezki (2016), highlighting significant antimicrobial activities against various strains. This study presents a green ultrasound synthesis approach, demonstrating the potential of these compounds in combating microbial resistance (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-24-17(13-5-4-8-23(2)18(13)26)21-22-19(24)29-10-16(25)20-12-6-7-14-15(9-12)28-11-27-14/h4-9H,3,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITXCCAUKNHRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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